CAS registry number and MSDS for (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenylsilane
CAS registry number and MSDS for (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenylsilane
An In-depth Technical Guide to (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenylsilane
Disclaimer: The compound (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenylsilane is not a widely cataloged chemical entity. As such, a specific CAS Registry Number and a formal Material Safety Data Sheet (MSDS) are not publicly available. This guide has been constructed based on established principles of organosilane chemistry, expert analysis of its constituent structural motifs, and data from analogous compounds. The information herein is intended for research and development professionals and should be used in conjunction with rigorous laboratory safety practices.
Introduction and Compound Identification
(1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenylsilane is a complex organosilane featuring a central silicon atom bonded to two phenyl groups, an ethoxy group, and a functionalized alkenyl chain. The presence of multiple reactive sites—two distinct carbon-carbon double bonds and a hydrolyzable ethoxy-silicon bond—makes this molecule a versatile candidate for applications in polymer science, materials chemistry, and as a synthetic intermediate in drug discovery. This guide provides a prospective analysis of its properties, a plausible synthetic route, and essential safety considerations to enable its evaluation by researchers and scientists.
Systematic Nomenclature and Structure
The name "(1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenylsilane" suggests a pentenyl backbone attached to the silicon atom. For clarity, this guide assumes the silicon atom is bonded at the first position of the pentenyl chain. The corresponding structure is systematically named ethoxy(4-methyl-1-vinylpent-4-en-1-yl)diphenylsilane .
Structural Formula:
A CAS Registry Number has not been assigned. For internal tracking, a novel compound registration process would be required upon its first synthesis and characterization.
Predicted Physicochemical Properties
The physicochemical properties of this molecule are estimated based on its structure and data from related compounds. These values are crucial for designing experimental conditions, predicting solubility, and assessing potential bioavailability in drug development contexts.[1][2]
| Property | Predicted Value/Range | Rationale & Comparative Compounds |
| Molecular Formula | C22H28OSi | Based on structural components. |
| Molecular Weight | 352.55 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for functionalized alkoxysilanes. |
| Boiling Point | >200 °C at atmospheric pressure | High molecular weight and phenyl groups suggest a high boiling point. Diphenylsilane has a boiling point of 221°C. |
| Density | ~0.95 - 1.05 g/cm³ | Similar to other phenyl- and alkoxy-substituted silanes. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Insoluble in water, but will hydrolyze. | The large hydrocarbon and aromatic structure confers solubility in nonpolar solvents. Vinyl silanes are generally soluble in organic solvents.[3] |
| logP (Octanol/Water) | > 4.0 | The high carbon and silicon content relative to oxygen suggests significant lipophilicity, a key factor in drug design for membrane permeability.[1] |
Synthesis Protocol
A robust and plausible synthetic route for (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenylsilane involves a two-step process: the hydrosilylation of a suitable diene followed by ethanolysis.
Overview of Synthetic Strategy
The core of the synthesis is the catalytic hydrosilylation of 2-methyl-1,5-hexadiene with diphenylsilane (H2SiPh2). This reaction forms the crucial silicon-carbon bond. Hydrosilylation of dienes can yield various isomers (e.g., 1,2- vs. 1,4-addition), and the regioselectivity can be controlled by the choice of catalyst.[4][5] Copper or iron-based catalysts are effective for such transformations.[6][7] The resulting hydrosilane is then converted to the target ethoxysilane by reaction with ethanol, often catalyzed by a Lewis acid or base.
Visualized Synthetic Workflow
Sources
- 1. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use And Precautions Of Vinyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
